molecular formula C42H40NO2PS B14065626 Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite

Cat. No.: B14065626
M. Wt: 653.8 g/mol
InChI Key: BMQSXXKCRVUXEM-ACEXITHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphoramidite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoramidite group and the introduction of the thioether linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and isopropylphenyl thiol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphoramidite group can be reduced to a phosphine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-2-((2-isopropylphenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with molecular targets through its phosphoramidite and thioether groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

    Diphenylphosphine: Similar structure but lacks the thioether linkage, affecting its reactivity and applications.

    Benzylphosphine: Contains a benzyl group but differs in the substitution pattern and overall structure.

Properties

Molecular Formula

C42H40NO2PS

Molecular Weight

653.8 g/mol

IUPAC Name

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-1,2-diphenyl-2-(2-propan-2-ylphenyl)sulfanylethanamine

InChI

InChI=1S/C42H40NO2PS/c1-33(2)39-30-18-19-31-40(39)47-42(36-24-12-5-13-25-36)41(35-22-10-4-11-23-35)43(32-34-20-8-3-9-21-34)46(44-37-26-14-6-15-27-37)45-38-28-16-7-17-29-38/h3-31,33,41-42H,32H2,1-2H3/t41-,42+/m0/s1

InChI Key

BMQSXXKCRVUXEM-ACEXITHZSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

CC(C)C1=CC=CC=C1SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.